molecular formula C26H29NO7S B3369131 H-Glu(obzl)-obzl P-tosylate CAS No. 227205-81-4

H-Glu(obzl)-obzl P-tosylate

Cat. No.: B3369131
CAS No.: 227205-81-4
M. Wt: 499.6 g/mol
InChI Key: HVZUAIVKRYGQRM-UHFFFAOYSA-N
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Description

“H-Glu(obzl)-obzl P-tosylate” is a synthetic compound that belongs to the class of protected amino acids. These compounds are often used in peptide synthesis and other biochemical applications. The presence of protecting groups such as benzyl and tosylate helps in preventing unwanted reactions during synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “H-Glu(obzl)-obzl P-tosylate” typically involves the protection of the amino and carboxyl groups of glutamic acid. The benzyl group is used to protect the carboxyl group, while the tosylate group protects the amino group. The synthesis may involve the following steps:

  • Protection of the carboxyl group with benzyl alcohol.
  • Protection of the amino group with tosyl chloride.
  • Purification and isolation of the final product.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using automated peptide synthesizers. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group.

    Reduction: Reduction reactions may be used to remove the protecting groups.

    Substitution: The tosylate group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzyl group.

    Reduction: Deprotected amino acids.

    Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

“H-Glu(obzl)-obzl P-tosylate” is used in various scientific research applications, including:

    Peptide Synthesis: As a protected amino acid, it is used in the synthesis of peptides and proteins.

    Biochemistry: Studying enzyme-substrate interactions and protein folding.

    Medicine: Development of peptide-based drugs and therapeutic agents.

    Industry: Production of synthetic peptides for research and commercial purposes.

Mechanism of Action

The mechanism of action of “H-Glu(obzl)-obzl P-tosylate” involves the protection of functional groups during chemical reactions. The benzyl and tosylate groups prevent unwanted side reactions, allowing for selective reactions at other sites. The compound may interact with specific enzymes or receptors in biological systems, depending on its structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    H-Glu(obzl)-OH: A similar compound with only the benzyl-protected carboxyl group.

    H-Glu-OH: The unprotected form of glutamic acid.

    H-Glu(obzl)-obzl: A compound with both carboxyl groups protected by benzyl groups.

Uniqueness

“H-Glu(obzl)-obzl P-tosylate” is unique due to the presence of both benzyl and tosylate protecting groups. This dual protection allows for more selective and controlled reactions during synthesis, making it valuable in complex peptide synthesis.

Properties

IUPAC Name

dibenzyl 2-aminopentanedioate;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4.C7H8O3S/c20-17(19(22)24-14-16-9-5-2-6-10-16)11-12-18(21)23-13-15-7-3-1-4-8-15;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,17H,11-14,20H2;2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZUAIVKRYGQRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50530640
Record name 4-Methylbenzene-1-sulfonic acid--dibenzyl glutamate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50530640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227205-81-4
Record name 4-Methylbenzene-1-sulfonic acid--dibenzyl glutamate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50530640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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